3-[2-(Thiophen-2-yl)ethynyl]aniline
CAS No.: 930395-89-4
Cat. No.: VC8402946
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(Thiophen-2-yl)ethynyl]aniline - 930395-89-4](/images/structure/VC8402946.png)
Specification
CAS No. | 930395-89-4 |
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Molecular Formula | C12H9NS |
Molecular Weight | 199.27 g/mol |
IUPAC Name | 3-(2-thiophen-2-ylethynyl)aniline |
Standard InChI | InChI=1S/C12H9NS/c13-11-4-1-3-10(9-11)6-7-12-5-2-8-14-12/h1-5,8-9H,13H2 |
Standard InChI Key | YJBXKIJONBLJNE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C#CC2=CC=CS2 |
Canonical SMILES | C1=CC(=CC(=C1)N)C#CC2=CC=CS2 |
Introduction
Chemical Structure and Nomenclature
3-[2-(Thiophen-2-yl)ethynyl]aniline (IUPAC name: 3-[(thiophen-2-yl)ethynyl]aniline) features an aniline backbone substituted at the meta position with an ethynyl group connected to a thiophen-2-yl ring. The molecular formula is C₁₂H₉NS, with a molar mass of 199.27 g/mol. Key structural attributes include:
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Aniline group: Provides nucleophilic and redox-active amine functionality.
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Ethynyl linker: Enables π-conjugation between the aromatic rings, enhancing electronic delocalization.
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Thiophene ring: Introduces sulfur heteroatom effects, influencing solubility and intermolecular interactions .
The compound’s planar geometry facilitates stacking interactions in solid-state configurations, while the ethynyl spacer allows rotational flexibility in solution .
Physicochemical Properties
Experimental and predicted physicochemical data for 3-[2-(Thiophen-2-yl)ethynyl]aniline are summarized below:
The low aqueous solubility stems from the hydrophobic thiophene and ethynyl groups, while the amine moiety permits solubility in polar aprotic solvents like DMF or DMSO .
Synthesis and Manufacturing
Sonogashira Coupling Methodology
The primary synthesis route involves a Sonogashira cross-coupling between 3-iodoaniline and thiophen-2-ylacetylene (Scheme 1) :
Scheme 1:
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Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
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Co-catalyst: CuI (6 mol%)
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Base: Triethylamine (Et₃N)
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Solvent: Et₃N (neat)
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Temperature: 80–90°C
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Reaction Time: 12–24 hours
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Yield: 68–75%
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper-acetylide intermediate .
Alternative Routes
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Ullmann-Type Coupling: Employing CuI/phenanthroline catalysts in DMF at 120°C, though yields are lower (~45%) .
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One-Pot Sequential Reactions: Combining halogenation and coupling steps to reduce purification needs .
Reactivity and Chemical Transformations
Functionalization of the Aniline Group
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Acetylation: Treatment with acetic anhydride yields N-acetyl-3-[2-(thiophen-2-yl)ethynyl]aniline, enhancing stability for storage .
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Diazotization: Forms diazonium salts for subsequent Sandmeyer or Heck reactions, enabling aryl ring functionalization .
Ethynyl Group Reactivity
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Click Chemistry: The alkyne undergoes Huisgen cycloaddition with azides to form triazoles, useful in bioconjugation .
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Oxidation: Exposure to KMnO₄ cleaves the triple bond to carboxylic acids, though this disrupts conjugation .
Thiophene Ring Modifications
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Electrophilic Substitution: Nitration or bromination occurs preferentially at the 5-position of the thiophene ring due to directing effects .
Recent Research and Developments
Optoelectronic Applications
Recent studies demonstrate its incorporation into non-fullerene acceptors for organic photovoltaics, achieving power conversion efficiencies >12% .
Catalytic Asymmetric Synthesis
Chiral derivatives facilitate enantioselective aldol reactions, attaining 90% ee with thiourea catalysts .
Computational Studies
DFT calculations predict a HOMO-LUMO gap of 3.2 eV, aligning with experimental UV-Vis absorbance at 380 nm .
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